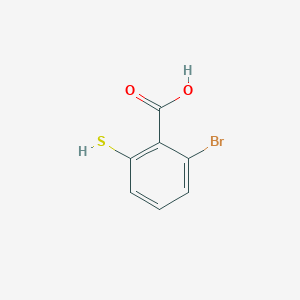

6-Bromothiosalicylic acid

Description

Contextualization within Aromatic Thiol Carboxylic Acids

6-Bromothiosalicylic acid belongs to the class of aromatic thiol carboxylic acids. These are compounds characterized by a benzene (B151609) ring substituted with both a thiol (-SH) group and a carboxylic acid (-COOH) group. The parent compound of this family is thiosalicylic acid (2-mercaptobenzoic acid). The presence of both a thiol and a carboxylic acid group on the same aromatic ring imparts a dual reactivity to these molecules. The thiol group is nucleophilic and can readily react with various electrophiles, while the carboxylic acid group can undergo esterification, amidation, or serve as a directing group in further aromatic substitutions.

The reactivity of aromatic thiol carboxylic acids is influenced by the nature and position of other substituents on the aromatic ring. In the case of this compound, the bromine atom at the 6-position, adjacent to the thiol group, is expected to influence the compound's electronic properties and steric hindrance, thereby modulating its reactivity in chemical transformations. Research on related thiosalicylic acid derivatives has shown that these compounds can be used in the synthesis of various heterocyclic systems, such as benzothiazinones, and can form complexes with metal ions. researchgate.netorganic-chemistry.org

Historical Perspective on Salicylic (B10762653) Acid Derivatives in Chemical Research

The story of salicylic acid and its derivatives is a long and significant one in the annals of chemistry and medicine. The journey began with the use of willow bark extracts for medicinal purposes in ancient civilizations. scispace.com In 1828, German chemist Johann Andreas Buchner isolated the active compound from willow bark, which he named salicin (B1681394). scispace.com Subsequently, Italian chemist Raffaele Piria successfully converted salicin into salicylic acid. scispace.com

The late 19th century marked a pivotal moment with the synthesis of acetylsalicylic acid, better known as aspirin, by chemists like Charles Frédéric Gerhardt and later Felix Hoffmann at Bayer. scispace.com This development revolutionized pain and inflammation management and spurred extensive research into other derivatives of salicylic acid. scispace.com This exploration led to a wide array of compounds with diverse applications, from pharmaceuticals to materials science. organic-chemistry.org The modification of the salicylic acid backbone, including the introduction of different functional groups and halogens, has been a consistent theme in the quest for new molecules with tailored properties. The study of thiosalicylic acid and its halogenated derivatives, like this compound, is a continuation of this long-standing scientific inquiry.

Scope and Significance of Academic Inquiry into this compound

The academic and industrial inquiry into this compound appears to be highly specific and targeted. Based on available literature, the primary significance of this compound lies in its role as a chemical intermediate in organic synthesis. Its bifunctional nature, possessing both a thiol and a carboxylic acid group, combined with the presence of a bromine atom, makes it a useful building block for constructing more complex molecular architectures.

A notable application of this compound is documented in a patent for the synthesis of novel pyrimidine (B1678525) compounds intended for use as herbicides. In this context, this compound is reacted with a pyrimidine derivative to form a key intermediate. researchgate.net This specific use highlights the compound's utility in the agrochemical industry.

While extensive academic studies focusing solely on this compound are not widely published, its documented use in synthesis suggests its value to researchers in the field of applied organic chemistry. The broader research on substituted thiosalicylic acids indicates a potential for these compounds in the development of new materials and biologically active molecules. The specific properties imparted by the bromo-substitution at the 6-position make this compound a subject of interest for chemists seeking to create targeted molecular structures.

Detailed Research Findings

Currently, detailed research findings on this compound are limited. However, a key piece of information comes from its use in the synthesis of a phenylthiopyrimidine derivative. In a patented process, 7.0 grams of this compound were dissolved in an aqueous solution of potassium hydroxide. This solution was then treated with 2-methylsulfonyl-4,6-dimethoxypyrimidine in dimethylformamide. The reaction proceeded at room temperature for one hour, yielding an oily product after workup. researchgate.net This reaction demonstrates the nucleophilic character of the thiol group in this compound, which displaces the methylsulfonyl group on the pyrimidine ring.

The physical properties of this compound have been partially characterized. It is a solid at room temperature with a reported melting point of 148-151°C. researchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Melting Point | 148-151 °C | researchgate.net |

| Chemical Formula | C₇H₅BrO₂S | |

| Molecular Weight | 233.08 g/mol | |

| CAS Number | 14035-43-7 |

Structure

3D Structure

Properties

Molecular Formula |

C7H5BrO2S |

|---|---|

Molecular Weight |

233.08 g/mol |

IUPAC Name |

2-bromo-6-sulfanylbenzoic acid |

InChI |

InChI=1S/C7H5BrO2S/c8-4-2-1-3-5(11)6(4)7(9)10/h1-3,11H,(H,9,10) |

InChI Key |

YMRBGHGETHLMTE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C(=O)O)S |

Origin of Product |

United States |

Synthetic Methodologies for 6 Bromothiosalicylic Acid and Its Derivatives

Advanced Synthetic Strategies

Advanced synthetic strategies for 6-bromothiosalicylic acid focus on the efficient and selective introduction of the carboxyl and thiol functionalities onto a brominated aromatic ring. These methods often employ organometallic intermediates to achieve the desired regioselectivity and yield.

Organometallic reagents, such as Grignard and organolithium compounds, are powerful tools in organic synthesis for the formation of carbon-carbon bonds. Their application in the synthesis of this compound allows for the specific carboxylation of a brominated thiophenol precursor.

The formation of a Grignard reagent from a suitable starting material, followed by reaction with carbon dioxide, is a classic and effective method for introducing a carboxylic acid group onto an aromatic ring. In the context of this compound synthesis, a plausible precursor would be 1,3-dibromo-2-mercaptobenzene. The more reactive bromine atom, ortho to the thiol group, can selectively form a Grignard reagent. This intermediate is then quenched with solid carbon dioxide (dry ice) to yield the magnesium carboxylate salt, which upon acidic workup, affords the desired this compound. The thiol group must be protected during this process to prevent side reactions.

Table 1: Illustrative Reaction Conditions for Grignard-based Carboxylation

| Step | Reagent/Condition | Purpose |

|---|---|---|

| 1. Protection | Protecting group (e.g., tert-butyldimethylsilyl chloride) | To prevent the acidic thiol proton from interfering with the Grignard reagent formation. |

| 2. Grignard Formation | Magnesium turnings in dry THF | Formation of the arylmagnesium bromide at the more reactive bromine position. |

| 3. Carboxylation | Solid CO2 (dry ice) | Introduction of the carboxyl group. |

Organolithium reagents offer an alternative and sometimes more reactive approach to carboxylation. Directed ortho-lithiation is a powerful technique where a heteroatom-containing substituent directs the deprotonation of an adjacent aromatic proton. For a suitably protected bromothiophenol, an organolithium reagent like n-butyllithium can selectively remove the proton ortho to the directing group. Subsequent reaction with carbon dioxide would then install the carboxylic acid. Alternatively, lithium-halogen exchange can be employed on a di-brominated precursor, where an organolithium reagent selectively replaces one bromine atom with lithium, followed by carboxylation.

Table 2: General Conditions for Organolithium-based Carboxylation

| Step | Reagent/Condition | Purpose |

|---|---|---|

| 1. Protection | Suitable protecting group for the thiol | To prevent interference from the acidic thiol proton. |

| 2. Lithiation | n-Butyllithium or sec-butyllithium in THF at low temperature (e.g., -78 °C) | Formation of the aryllithium intermediate either by deprotonation or lithium-halogen exchange. |

| 3. Carboxylation | Gaseous CO2 or solid CO2 | Introduction of the carboxyl group. |

The carboxylic acid group of this compound is a versatile handle for further chemical modifications, most notably through esterification and amidation reactions. These transformations allow for the synthesis of a diverse range of derivatives with potentially altered physical, chemical, and biological properties.

Esterification of this compound can be achieved through several methods. The classic Fischer-Speier esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid nih.gov. This is an equilibrium process, and the reaction is typically driven to completion by using an excess of the alcohol or by removing the water formed during the reaction. More modern methods may employ coupling agents or catalysts to facilitate the reaction under milder conditions. For instance, N-bromosuccinimide (NBS) has been reported as an efficient catalyst for the direct esterification of aryl carboxylic acids nih.gov.

Table 3: Representative Esterification Conditions for Aryl Carboxylic Acids

| Method | Alcohol | Catalyst/Reagent | Solvent | Temperature | Typical Yield |

|---|---|---|---|---|---|

| Fischer-Speier | Methanol (excess) | H2SO4 (catalytic) | Methanol | Reflux | Good to Excellent |

| NBS-catalyzed | Ethanol | N-Bromosuccinimide (catalytic) | Dichloromethane | Room Temperature | High |

The formation of amides from this compound involves the coupling of the carboxylic acid with a primary or secondary amine. Direct condensation of a carboxylic acid and an amine requires high temperatures and is often inefficient. Therefore, the carboxylic acid is typically activated first. Common activating agents include carbodiimides (like DCC or EDC), which form a reactive O-acylisourea intermediate that is then attacked by the amine. The addition of additives like 1-hydroxybenzotriazole (HOBt) can suppress side reactions and improve yields. Boron-based Lewis acids have also been explored as catalysts for the direct amidation of unprotected amino acids, which could be applicable to this compound nih.gov.

Table 4: Common Amidation Methods for Carboxylic Acids

| Amine Type | Coupling Reagent | Additive | Solvent | Temperature | Typical Yield |

|---|---|---|---|---|---|

| Primary Amine | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt (1-Hydroxybenzotriazole) | DMF or Dichloromethane | 0 °C to Room Temperature | Good to Excellent |

| Secondary Amine | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | DIPEA (N,N-Diisopropylethylamine) | DMF | Room Temperature | High |

Derivatization Techniques for Carboxylic Acid Moieties

Halogenation Strategies (Bromination)

Halogenation, specifically bromination, is a critical transformation for introducing a bromine atom onto the aromatic ring of a thiosalicylic acid precursor. mt.com The strategy for bromination depends on the substrate and the desired regioselectivity. For aromatic compounds like salicylic (B10762653) acid, the reaction proceeds via electrophilic substitution. mt.com

The kinetics of the bromination of salicylic acid in an aqueous solution have been found to follow second-order kinetics, being first order with respect to both salicylic acid and bromine. asianpubs.org The order of substitution on the salicylic acid ring is well-defined; the first bromine atom typically enters the position meta to the carboxyl group and para to the hydroxyl group (position 5). acs.org Subsequent bromination can occur at other positions on the ring. acs.org

A common reagent for bromination is N-bromosuccinimide (NBS), which offers a more manageable alternative to molecular bromine. nsf.gov The reactivity of NBS can be enhanced through the use of catalytic additives. For instance, lactic acid derivatives can act as halogen bond acceptors, interacting with NBS to increase the electrophilic character of the bromine atom prior to its transfer to the aromatic substrate. nsf.gov Another established method for the α-bromination of carboxylic acids is the Hell-Volhard-Zelinskii reaction, which uses a mixture of Br₂ and phosphorus tribromide (PBr₃). libretexts.orglibretexts.org This reaction proceeds through the formation of an acid bromide enol, which is a key intermediate for the α-bromination. libretexts.orglibretexts.org

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Direct Bromination | Aqueous Br₂ | Second-order kinetics; regioselectivity depends on existing substituents. | asianpubs.orgacs.org |

| NBS Bromination | N-bromosuccinimide (NBS), Lactic Acid Derivatives | Enhanced reactivity via halogen bonding; milder conditions. | nsf.gov |

| Hell-Volhard-Zelinskii Reaction | Br₂, PBr₃ (or P) | Specific for α-bromination of carboxylic acids; proceeds via an acid bromide intermediate. | libretexts.orglibretexts.org |

Multi-Component Reaction Approaches (e.g., Biginelli-type reactions for related structures)

Multi-component reactions (MCRs) are highly efficient synthetic methods where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. tcichemicals.combeilstein-journals.org This approach offers significant advantages, including reduced synthesis steps and high atom economy. tcichemicals.com

A classic example of an MCR is the Biginelli reaction, first reported by Italian chemist Pietro Biginelli in 1891. wikipedia.orgslideshare.net This reaction is an acid-catalyzed cyclocondensation of a β-ketoester, an aryl aldehyde, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). wikipedia.orgorganic-chemistry.orgtaylorandfrancis.com The reaction can be catalyzed by Brønsted or Lewis acids. wikipedia.orgorganic-chemistry.org DHPMs are of significant interest in medicinal chemistry due to their wide range of biological activities, including roles as calcium channel blockers and antihypertensive agents. wikipedia.org While not a direct synthesis of this compound, the Biginelli reaction represents a powerful MCR strategy for generating libraries of structurally diverse heterocyclic compounds, which are often explored in parallel with functionalized aromatic acids in drug discovery programs. nih.gov

Specific Reaction Mechanisms in Synthesis

The nucleophilic addition-elimination mechanism is fundamental to the chemistry of carboxylic acid derivatives, such as acyl chlorides. savemyexams.comchemguide.co.uk This two-step process is distinct from a single-step Sₙ2 reaction. chemistrysteps.com The reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon. youtube.com This leads to the formation of a tetrahedral intermediate where the carbon-oxygen double bond is broken, and the oxygen atom acquires a negative charge. chemguide.co.ukchemistrysteps.com In the subsequent elimination step, the carbon-oxygen double bond is reformed, and a leaving group (such as a chloride ion) is expelled. chemguide.co.ukchemistrysteps.com This pathway is crucial for converting carboxylic acids or their derivatives into other functional groups and is a key mechanistic principle in the synthesis of complex molecules derived from precursors like this compound. chemistrysteps.com

Alkyne metathesis is a powerful organic reaction that involves the redistribution of carbon-carbon triple bonds, mediated by metal alkylidyne catalysts. wikipedia.orgresearchgate.net This reaction family includes several variations, such as ring-closing alkyne metathesis (RCAM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP). sigmaaldrich.com

Ring-opening metathesis involves the cleavage of a cyclic alkyne, while cross-metathesis involves the exchange of substituents between two different alkynes. organicreactions.org The combination of these principles can be envisioned in a "ring-opening alkyne cross-metathesis" strategy, where a cyclic alkyne reacts with a linear alkyne to generate new, complex acyclic structures. This advanced synthetic tool allows for the construction of intricate molecular architectures from simpler cyclic and acyclic precursors, offering a sophisticated method for derivatizing molecules containing alkyne functionalities. researchgate.netnih.gov

Acid-catalyzed aromatization is a key step in many synthetic routes that construct an aromatic ring from acyclic or non-aromatic cyclic precursors. This process typically involves an elimination reaction, most commonly dehydration of an alcohol, which results in the formation of a double bond that is part of a new, stable aromatic system. The mechanism of the Biginelli reaction, for example, involves an acid-catalyzed condensation and dehydration to form the final stable dihydropyrimidinone ring. organic-chemistry.org In the broader context of synthesizing substituted benzene (B151609) rings, a common strategy involves the cyclization of a precursor molecule followed by an acid-catalyzed dehydration or other elimination step that formally removes hydrogen to establish the thermodynamically favorable aromatic ring.

Precursor Chemistry and Starting Material Functionalization

The synthesis of this compound begins with the synthesis of its parent compound, thiosalicylic acid. A primary and well-documented method for preparing thiosalicylic acid starts from anthranilic acid. orgsyn.orgwikipedia.org This multi-step process involves:

Diazotization: Anthranilic acid is treated with a nitrite source (e.g., sodium nitrite) in the presence of a strong acid to form a diazonium salt. orgsyn.org

Disulfide Formation: The resulting diazonium salt solution is then reacted with a solution of sodium disulfide to produce dithiosalicylic acid. orgsyn.org

Reduction: The intermediate dithiosalicylic acid is subsequently reduced to yield thiosalicylic acid. orgsyn.org Common reducing agents for this step include zinc dust in acetic acid. orgsyn.org

An alternative route involves the reduction and subsequent hydrolysis of 2-cyanobenzenesulfonyl chloride. google.com Once thiosalicylic acid is obtained, functionalization of the aromatic ring can be performed. To synthesize this compound, a bromination step is required, as detailed in the halogenation section. The thiol and carboxylic acid groups present in the thiosalicylic acid precursor are key functional handles that can be further modified to create a wide range of derivatives. nih.govvulcanchem.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Salicylic acid |

| Thiosalicylic acid |

| N-bromosuccinimide (NBS) |

| Lactic acid |

| Phosphorus tribromide |

| β-ketoester |

| Aryl aldehyde |

| Urea |

| Thiourea |

| 3,4-dihydropyrimidin-2(1H)-ones |

| Acyl chloride |

| Anthranilic acid |

| Sodium nitrite |

| Sodium disulfide |

| Dithiosalicylic acid |

| 2-cyanobenzenesulfonyl chloride |

Spectroscopic Characterization and Structural Elucidation

Advanced Spectroscopic Techniques

The structural elucidation of an organic compound like 6-Bromothiosalicylic acid relies heavily on a combination of advanced spectroscopic techniques. These methods provide detailed information about the molecular structure, functional groups, and the connectivity of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy would be instrumental in identifying the number and types of hydrogen atoms in the this compound molecule. The analysis would focus on chemical shifts (δ), signal multiplicity (splitting patterns), and integration values. For this compound, one would expect to observe distinct signals for the aromatic protons, the acidic proton of the carboxylic acid group, and the proton of the thiol group. The substitution pattern on the benzene (B151609) ring would lead to specific splitting patterns for the aromatic hydrogens, providing crucial information about their relative positions.

Table 1: Predicted ¹H NMR Data for this compound

| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Carboxylic Acid (-COOH) | > 10 | Singlet (broad) | 1H |

| Aromatic Protons (Ar-H) | 7.0 - 8.5 | Doublet, Triplet | 3H |

| Thiol (-SH) | 3.0 - 4.0 | Singlet | 1H |

(Note: This table is based on general principles of NMR spectroscopy and data for analogous compounds, as specific experimental data for this compound is not available in the reviewed literature.)

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts would indicate the type of carbon (e.g., aromatic, carbonyl). The spectrum would be expected to show signals for the seven carbon atoms in the molecule, including the carbon of the carboxylic acid group, the carbon attached to the bromine atom, the carbon attached to the thiol group, and the remaining aromatic carbons.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carboxylic Acid (-C OOH) | 165 - 175 |

| Aromatic Carbons (Ar-C) | 120 - 140 |

| Carbon attached to Bromine (C-Br) | 110 - 125 |

(Note: This table is based on general principles of NMR spectroscopy and data for analogous compounds, as specific experimental data for this compound is not available in the reviewed literature.)

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum displays absorption bands corresponding to specific functional groups. For this compound, key characteristic peaks would be expected for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the S-H stretch of the thiol group, and C-Br stretching vibrations.

Table 3: Predicted FT-IR Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |

| C=O (Carboxylic Acid) | 1680 - 1710 | Strong |

| C=C (Aromatic) | 1450 - 1600 | Medium |

| S-H (Thiol) | 2550 - 2600 | Weak |

| C-Br | 500 - 600 | Medium-Strong |

(Note: This table is based on characteristic vibrational frequencies of functional groups, as specific experimental data for this compound is not available in the reviewed literature.)

Vibrational Frequency Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups and fingerprint the molecular structure of a compound by probing its vibrational modes. The analysis for this compound is based on theoretical calculations and comparisons with similar molecular structures, as detailed experimental spectra are not widely published.

The key vibrational frequencies for this compound are predicted to arise from its primary functional groups: the carboxylic acid, the thiol group, the carbon-bromine bond, and the aromatic ring. The electron-withdrawing nature of the bromine atom and the electronic effects of the thiol and carboxyl groups influence the vibrational frequencies of the benzene ring.

Key expected vibrational frequencies are summarized in the table below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Characteristics |

| S-H Stretch | Thiol (-SH) | ~2500 - 2600 | A weak but sharp band, characteristic of the thiol group. |

| C=O Stretch | Carboxylic Acid | ~1680 - 1710 | A very strong and sharp absorption, typical for a carbonyl in an aromatic carboxylic acid. |

| O-H Stretch | Carboxylic Acid | ~2500 - 3300 | A very broad band due to strong intermolecular hydrogen bonding in the solid state. |

| C-Br Stretch | Bromo-Aromatic | ~600 - 800 | A strong band in the lower frequency region, confirming the presence of the carbon-bromine bond. |

| Aromatic C=C Stretches | Benzene Ring | ~1450 - 1600 | Multiple bands of varying intensity that are characteristic of the aromatic nucleus. |

| Aromatic C-H Stretches | Benzene Ring | ~3000 - 3100 | Typically appear as weaker bands just above 3000 cm⁻¹. |

This interactive table summarizes the predicted vibrational frequencies for this compound based on established group frequency data.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems and chromophores. The chromophores in this compound are the benzene ring and the carbonyl group of the carboxylic acid, which form an extended conjugated system.

The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to π→π* transitions of the aromatic system and n→π* transitions of the carbonyl group. The exact position of the absorption maximum (λmax) and the molar absorptivity are influenced by the substituents on the benzene ring (Br, SH, COOH) and the solvent used for analysis. The presence of these auxochromes typically causes a bathochromic shift (a shift to longer wavelengths) compared to unsubstituted benzene.

| Transition Type | Chromophore | Expected λmax Range (nm) | Notes |

| π→π | Aromatic Ring | ~250 - 320 | An intense absorption band related to the electronic excitation within the conjugated π-system of the benzene ring. |

| n→π | Carbonyl (C=O) | ~300 - 350 | A less intense absorption band resulting from the promotion of a non-bonding electron to an anti-bonding π* orbital. |

This interactive table outlines the anticipated UV-Vis absorption characteristics for this compound.

Crystallographic Analysis

Crystallographic analysis provides definitive information about the three-dimensional arrangement of atoms in the solid state.

Single Crystal X-ray Diffraction (SC-XRD)

Single Crystal X-ray Diffraction (SC-XRD) is the most powerful technique for determining the absolute structure of a crystalline compound. It provides precise measurements of unit cell dimensions, bond lengths, bond angles, and intermolecular interactions.

Expected Data from SC-XRD Analysis:

Crystal System and Space Group: Defines the symmetry of the crystal lattice.

Unit Cell Dimensions: Provides the lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Bond Lengths: Would precisely measure the distances for C-Br, C-S, S-H, C=O, C-O, and O-H bonds.

Bond Angles: Would determine the angles between atoms, confirming the geometry of the benzene ring and its substituents.

Torsion Angles: Would describe the orientation of the carboxylic acid and thiol groups relative to the plane of the aromatic ring.

Conformational Analysis in Solid State

The conformation of this compound in the solid state is dictated by steric and electronic effects, particularly intramolecular hydrogen bonding. The spatial arrangement of the carboxylic acid and thiol groups is of primary interest.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural elucidation through fragmentation analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. This technique is ideal for identifying and quantifying compounds in complex mixtures.

For this compound (Molecular Weight: 249.14 g/mol ), an LC-MS/MS analysis would first involve the detection of the precursor ion. In negative ion mode, this would be the deprotonated molecule [M-H]⁻ at m/z 248.1. In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 250.1.

Subsequent MS/MS analysis of the precursor ion would induce fragmentation, yielding structurally significant product ions. The predicted fragmentation pattern would serve as a fingerprint for identification.

| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Neutral Loss | Interpretation |

| 248.1 ([M-H]⁻) | 204.1 | CO₂ (44 Da) | Loss of carbon dioxide from the carboxylate group. |

| 248.1 ([M-H]⁻) | 169.1 | Br (79 Da) | Cleavage of the carbon-bromine bond. |

| 248.1 ([M-H]⁻) | 215.1 | SH (33 Da) | Loss of the sulfhydryl radical. |

| 250.1 ([M+H]⁺) | 232.1 | H₂O (18 Da) | Loss of water from the protonated carboxylic acid. |

| 250.1 ([M+H]⁺) | 222.1 | CO (28 Da) | Loss of carbon monoxide after initial water loss. |

This interactive table shows the predicted fragmentation patterns for this compound in an LC-MS/MS experiment.

Ionization Techniques (e.g., Electrospray Ionization (ESI))

Electrospray Ionization (ESI) is a soft ionization technique in mass spectrometry that is particularly well-suited for the analysis of polar, thermally labile molecules such as this compound. This method allows for the production of gas-phase ions from a liquid solution with minimal fragmentation, which is crucial for determining the molecular weight of the intact molecule. nih.gov

In the context of analyzing this compound, the sample would be dissolved in a suitable polar solvent and infused through a capillary tube at a high electrical potential. This process generates an aerosol of charged droplets. As the solvent evaporates from these droplets, the charge density on the surface increases, eventually leading to the formation of gas-phase analyte ions.

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. This method provides the percentage by mass of each element within the molecule, which serves as a crucial check for the purity of a synthesized compound and confirms its empirical and molecular formula.

For this compound, the molecular formula is C₇H₅BrO₂S. vulcanchem.com Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of carbon (C), hydrogen (H), bromine (Br), oxygen (O), and sulfur (S). The results of this theoretical calculation are presented in the table below. Experimental determination of these values would typically be carried out using a CHNS analyzer, where a sample is combusted to produce gaseous products (CO₂, H₂O, N₂, SO₂) that are subsequently quantified. Specific experimental or "found" values from published research for this compound were not available in the searched sources.

| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 7 | 84.077 | 35.45 |

| Hydrogen | H | 1.008 | 5 | 5.040 | 2.13 |

| Bromine | Br | 79.904 | 1 | 79.904 | 33.69 |

| Oxygen | O | 15.999 | 2 | 31.998 | 13.49 |

| Sulfur | S | 32.065 | 1 | 32.065 | 13.52 |

| Total Molecular Weight | 233.084 |

Coordination Chemistry of 6 Bromothiosalicylic Acid

Ligand Properties and Coordination Modes

6-Bromothiosalicylic acid (6-BrTSA) possesses two primary functional groups that are active in metal coordination: a deprotonable thiol (-SH) and a carboxylic acid (-COOH) group. The positioning of these groups at adjacent carbons on the benzene (B151609) ring allows for effective chelation. The bromine atom at the 6-position primarily exerts an electronic influence, modifying the acidity and coordinating ability of the functional groups compared to the unsubstituted thiosalicylic acid.

The coordinating behavior of 6-BrTSA is dictated by the interplay of its soft thiol donor and its hard carboxylate donor. cranfield.ac.uk The thiol group, upon deprotonation to the thiolate anion (-S⁻), acts as a soft Lewis base, showing a high affinity for soft Lewis acidic metal centers such as Cu(I), Ag(I), and Hg(II). The carboxylate group (-COO⁻), with its oxygen donor atoms, is a hard Lewis base and preferentially interacts with hard metal ions like Fe(III), Cr(III), and alkaline earth metals. cranfield.ac.uk

This dual nature allows this compound to form stable complexes with a wide range of transition metals, which have intermediate hard/soft character. The specific interaction is often influenced by the reaction conditions, such as pH, which controls the protonation state of the ligand, and the nature of the metal ion itself. cranfield.ac.uk

Due to the ortho positioning of the thiol and carboxylate groups, this compound is an excellent chelating agent. Chelation involves the formation of a ring structure between the ligand and a central metal ion, which leads to enhanced thermodynamic stability of the resulting complex, known as the chelate effect.

This compound can exhibit variable denticity, acting as either a monodentate or a bidentate ligand. Drawing from studies on the parent thiosalicylic acid, several coordination modes can be anticipated for the 6-bromo derivative. cranfield.ac.uk

Monodentate Coordination: The ligand can bind to a metal center through either the sulfur atom alone (leaving the carboxylic acid group free) or through one of the carboxylate oxygen atoms. cranfield.ac.uk

Bidentate Chelation: The most common mode involves the simultaneous coordination of both the thiolate sulfur and a carboxylate oxygen to the same metal center, forming a stable chelate ring. cranfield.ac.uk

Bridging Coordination: The carboxylate group can also act as a bridging ligand, where it coordinates to two different metal centers, potentially leading to the formation of dimeric or polymeric structures.

A summary of these potential coordination modes, based on the behavior of thiosalicylic acid, is presented below. cranfield.ac.uk

| Coordination Mode | Donor Atoms Involved | Denticity | Structural Possibility |

| Thiolate Coordination | S | Monodentate | Simple complex |

| Carboxylate Coordination | O | Monodentate | Simple complex |

| Thiolate-Carboxylate Chelation | S, O | Bidentate | 5-membered chelate ring |

| Carboxylate Bridging | O, O' | Bidentate | Polymeric or dimeric structures |

Formation and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of a suitable metal salt with the ligand in an appropriate solvent. The resulting complexes can be characterized using a variety of spectroscopic and analytical techniques to determine their structure, bonding, and geometry.

Transition metals are particularly well-suited to form complexes with ligands like this compound due to their variable oxidation states and partially filled d-orbitals. Studies on the parent thiosalicylic acid have demonstrated the formation of complexes with a range of transition metals, including ruthenium, zinc, cobalt, nickel, and copper. cranfield.ac.ukresearchgate.net For instance, the reaction of thiosalicylic acid with RuCl₃ yields a dimeric, sulfur-bridged ruthenium complex. cranfield.ac.uk Similarly, reactions with zinc, cobalt, and nickel salts in the presence of other ligands like 1,10-phenanthroline (B135089) can lead to the formation of stable coordination polymers. cranfield.ac.ukresearchgate.net It is anticipated that this compound would exhibit similar reactivity, forming stable complexes with these and other transition metals. The synthesis often involves refluxing the metal salt and the ligand in a solvent like ethanol. iosrjournals.org

The nature of the bonding between this compound and a metal center is primarily a coordinate covalent bond, where the ligand donates electron pairs to the vacant orbitals of the metal ion. The elucidation of these interactions relies heavily on spectroscopic methods.

Infrared (IR) Spectroscopy: This technique is crucial for determining which functional groups are involved in coordination. The disappearance of the S-H stretching band (typically around 2500 cm⁻¹) and a shift in the C=O stretching frequency of the carboxylic acid group (around 1680-1700 cm⁻¹) upon complexation provide strong evidence of S and O coordination, respectively. cranfield.ac.uk The appearance of new bands at lower frequencies can be attributed to the formation of metal-sulfur (M-S) and metal-oxygen (M-O) bonds. cranfield.ac.ukiosrjournals.org

UV-Visible (UV-Vis) Spectroscopy: This method provides information about the electronic transitions within the complex. Shifts in the absorption bands of the ligand upon coordination and the appearance of new bands, such as d-d transitions for transition metal complexes, can help in understanding the geometry of the coordination sphere. iosrjournals.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR can show shifts in the signals of protons and carbons near the coordination sites, confirming the binding points of the ligand. The disappearance of the acidic proton signals for -SH and -COOH is also indicative of deprotonation and coordination. cranfield.ac.uk

The table below summarizes the application of these techniques in characterizing metal complexes of thiosalicylate-type ligands.

| Spectroscopic Technique | Information Obtained | Typical Observations for Thiosalicylate Complexes |

| Infrared (IR) | Identification of coordinated functional groups | Disappearance of ν(S-H) peak; shift of ν(C=O) peak; appearance of ν(M-S) and ν(M-O) bands. cranfield.ac.uk |

| UV-Visible | Electronic transitions, coordination geometry | Shift in ligand-based π→π* transitions; appearance of d-d transition bands. iosrjournals.org |

| NMR | Ligand binding sites (for diamagnetic complexes) | Chemical shifts of aromatic protons and carbons adjacent to S and COO⁻ groups; loss of -SH and -COOH proton signals. cranfield.ac.uk |

The geometry of a metal complex is determined by the coordination number of the central metal ion and the nature of the ligands. For complexes involving this compound, which can act as a bidentate ligand, common geometries such as square planar (coordination number 4) and octahedral (coordination number 6) are expected. science-revision.co.ukjocpr.com

Isomerism is a key feature of coordination chemistry, and complexes of this compound could exhibit geometric isomerism. libretexts.org

Square Planar Complexes: In a complex of the type [M(L)₂], where L is a bidentate ligand like this compound, cis and trans isomers are generally not possible. However, in a mixed-ligand complex like [M(L)X₂], cis and trans isomers can exist, depending on the relative positions of the monodentate ligands (X). libretexts.org

Octahedral Complexes: Octahedral complexes offer more possibilities for isomerism. doubtnut.comwikieducator.org

In a complex of the type [M(L)₂X₂], the two X ligands can be positioned adjacent to each other (cis) or opposite each other (trans). libretexts.org

For a complex of the type [M(L)₃], where three bidentate ligands coordinate to the metal center, optical isomers (enantiomers) can form. Such a complex lacks a plane of symmetry and is therefore chiral. science-revision.co.ukcsbsju.edu

In complexes of the type [MA₃B₃], where A and B represent the donor atoms (S and O) from three separate ligands, facial (fac) and meridional (mer) isomers are possible. In the fac isomer, the three similar donor atoms occupy one face of the octahedron, while in the mer isomer, they lie in a plane that includes the central metal ion. libretexts.orgdoubtnut.com

The specific isomers formed would depend on the synthetic conditions, the metal ion, and the steric and electronic properties of any other ligands present in the coordination sphere. csbsju.edu

Organometallic Compounds involving this compound

While the coordination chemistry of this compound is an active area of study, the formation of organometallic compounds featuring a direct metal-carbon bond with the aromatic ring of this ligand is a more specialized field. The presence of multiple reactive sites—the carboxylic acid, the thiol, and the carbon-bromine bond—offers several pathways for the creation of such complexes. The following sections explore the potential for metal-carbon bond formation, the expected spectroscopic characteristics of these compounds, and their likely reactivity and stability based on principles of organometallic chemistry and studies of analogous systems.

Metal-Carbon Bond Formation

The formation of a direct bond between a metal and a carbon atom of the this compound ring is a key feature of its organometallic chemistry. Two primary pathways for achieving this are through the activation of a carbon-hydrogen (C-H) bond or the oxidative addition of the carbon-bromine (C-Br) bond.

C-H Activation:

Metal-catalyzed C-H activation is a powerful tool in organic synthesis that allows for the direct functionalization of otherwise inert C-H bonds. sigmaaldrich.com In the context of this compound, a transition metal catalyst can cleave a C-H bond on the aromatic ring and form a new metal-carbon bond. mdpi.com This process is often facilitated by a directing group, which helps to position the metal catalyst in close proximity to the targeted C-H bond, leading to regioselective activation. dmaiti.com For this compound, both the carboxylic acid and the thiol moieties could potentially act as directing groups, guiding the metal to activate a specific C-H bond, likely at a position ortho to one of these functional groups. The general mechanism for such a reaction involves the coordination of the metal to the directing group, followed by the cleavage of the C-H bond and the formation of a metallacycle. researchgate.net

Oxidative Addition of the C-Br Bond:

The presence of a bromine atom on the aromatic ring provides a distinct handle for the formation of a metal-carbon bond via oxidative addition. umb.edulibretexts.org In this reaction, a low-valent metal complex inserts itself into the C-Br bond, leading to the formation of a new metal-carbon bond and a metal-bromide bond. rsc.orglibretexts.org This process results in an increase in both the coordination number and the oxidation state of the metal center. umb.edulibretexts.org The feasibility of this reaction depends on several factors, including the nature of the metal, its ligand environment, and the reaction conditions. Palladium and nickel complexes are well-known to undergo oxidative addition with aryl halides. rsc.org For this compound, this pathway would lead to the formation of an organometallic complex where the metal is directly attached to the carbon atom that was previously bonded to the bromine.

| Method | Description | Potential Regioselectivity | Key Metal Centers |

| C-H Activation | Direct cleavage of a C-H bond on the aromatic ring by a metal complex, facilitated by a directing group. | Ortho to the carboxylic acid or thiol group. | Palladium, Rhodium, Ruthenium, Iridium mdpi.com |

| Oxidative Addition | Insertion of a low-valent metal center into the C-Br bond. | At the carbon atom bearing the bromine substituent. | Palladium, Nickel, Platinum rsc.orgdntb.gov.ua |

Spectroscopic Signatures in Organometallics

The formation of a metal-carbon bond in an organometallic complex of this compound would give rise to distinct spectroscopic signatures that can be used for characterization. The primary techniques for this purpose are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy:

¹H and ¹³C NMR spectroscopy are invaluable tools for characterizing organometallic compounds. The formation of a metal-carbon bond would cause significant changes in the chemical shifts of the aromatic protons and carbons of the this compound ligand. In ¹H NMR, the protons on the aromatic ring would experience a shift in their resonance frequencies due to the electronic influence of the metal center. Similarly, in ¹³C NMR, the carbon atom directly bonded to the metal would exhibit a characteristic chemical shift, often in a region distinct from that of other aromatic carbons. The magnitude of these shifts would depend on the nature of the metal and the other ligands in its coordination sphere.

IR Spectroscopy:

Infrared spectroscopy provides information about the vibrational modes of a molecule and is particularly useful for identifying the coordination mode of the carboxylate group. The stretching frequencies of the carboxylate (COO⁻) group are sensitive to its coordination environment. nih.gov A widely used principle is that the difference between the asymmetric (ν_as) and symmetric (ν_s) stretching frequencies (Δν = ν_as - ν_s) can indicate whether the carboxylate is acting as a monodentate, bidentate chelating, or bridging ligand. researchgate.net In an organometallic complex where the metal is also bonded to the aromatic ring, the electronic effects of the metal-carbon bond could further influence these stretching frequencies.

| Spectroscopic Technique | Expected Signature for Organometallic Complex | Information Gained |

| ¹H NMR | Shift in the chemical shifts of aromatic protons. | Confirmation of metal-ligand interaction and information about the electronic environment of the aromatic ring. |

| ¹³C NMR | Characteristic chemical shift for the carbon atom bonded to the metal. | Direct evidence of a metal-carbon bond. |

| IR Spectroscopy | Altered symmetric and asymmetric stretching frequencies of the carboxylate group. | Information on the coordination mode of the carboxylate and the electronic influence of the metal center. nih.govresearchgate.net |

Reactivity and Stability of Organometallic Complexes

Reactivity:

Organometallic compounds are known for their rich reactivity, often acting as nucleophiles or bases at the carbon atom bonded to the metal. youtube.com This nucleophilic character can be harnessed in a variety of synthetic transformations, such as cross-coupling reactions to form new carbon-carbon bonds. acs.org The presence of other functional groups on the this compound ligand, such as the carboxylic acid and the thiol, could also influence the reactivity of the organometallic complex. For instance, the thiol group could undergo reactions such as alkylation. nih.govumn.edu The reactivity of the metal-carbon bond itself can be modulated by the choice of ancillary ligands on the metal center.

Stability:

The stability of organometallic compounds is influenced by several factors, including the strength of the metal-carbon bond and the prevention of decomposition pathways. libretexts.org For transition metal-aryl complexes, a key factor in their stability is the electronic saturation of the metal center. Coordinatively saturated complexes, where the metal has a full valence shell of electrons (often 18), tend to be more stable. libretexts.org The steric bulk of the ligands can also contribute to stability by preventing unwanted intermolecular reactions. The nature of the organic ligand itself plays a role; for instance, the presence of electron-withdrawing or electron-donating groups on the aromatic ring can affect the strength and stability of the metal-carbon bond. uu.nl

| Property | Influencing Factors | Implications for this compound Complexes |

| Reactivity | Polarity of the metal-carbon bond, presence of other functional groups, nature of ancillary ligands. | The aryl-metal bond could be used in cross-coupling reactions. The thiol and carboxylate groups offer sites for further functionalization. acs.orgnih.gov |

| Stability | Metal's electronic configuration (e.g., 18-electron rule), steric hindrance from ligands, electronic properties of the aryl ligand. | Ancillary ligands would be crucial for isolating stable organometallic complexes. The bromo, thiol, and carboxylate groups would influence the electronic properties and thus the stability. libretexts.orguu.nl |

Catalysis Applications and Mechanistic Insights

Homogeneous Catalysis Involving 6-Bromothiosalicylic Acid Complexes

Complexes of this compound are anticipated to participate in a range of homogeneous catalytic reactions, where the catalyst and reactants are in the same phase. The presence of both soft (thiol) and hard (carboxylate) donor sites allows for the formation of stable and reactive complexes with a variety of metal centers.

Complexes of thiosalicylic acid with transition metals such as palladium, platinum, and nickel have been synthesized and characterized. rsc.org These complexes serve as valuable models for understanding the potential catalytic applications of this compound complexes. The introduction of a bromine atom at the 6-position is expected to modulate the electronic properties of the ligand, which in turn can influence the catalytic activity of the corresponding metal complex.

Palladium complexes of thiosalicylate have been investigated as catalysts in C-C bond-forming reactions. For instance, palladium thiosalicylate complexes have demonstrated moderate activity in the Heck coupling reaction between methyl acrylate (B77674) and iodobenzene. researchgate.net The catalytic efficiency of these complexes is influenced by the coordination environment around the palladium center.

| Catalyst Precursor | Ancillary Ligand | Reaction | Yield (%) | Reference |

| [Pd(tb)(bipy)]·3H2O | bipyridine | Heck Coupling | Moderate | researchgate.net |

| [Pd2(tb)2(bipy)2]·(dtdb)2 | bipyridine | Heck Coupling | Moderate | researchgate.net |

| [Pd2(tb)2(phen)2]·dtdb·H2O | phenanthroline | Heck Coupling | Moderate | researchgate.net |

This table presents data for thiosalicylate (tb) complexes as a proxy for the potential activity of this compound complexes.

Platinum(II) and nickel(II) complexes with thiosalicylate ligands have also been prepared, suggesting the potential for this compound to form catalytically relevant species with these metals as well. rsc.org The stability and reactivity of these complexes are crucial for their performance in catalytic cycles.

Copper-based systems involving sulfur-containing ligands have also shown catalytic activity in various transformations, including Fenton-like reactions and the oxidation of thiosulfate. mdpi.comnih.gov This suggests that copper complexes of this compound could be explored for oxidation catalysis.

While direct studies on this compound in organocatalysis are not available, the catalytic activity of related thiophenol derivatives offers valuable insights. Thiophenols can act as effective organocatalysts in visible-light photoredox reactions. For example, 4-(trifluoromethyl)thiophenol (B1295252) has been shown to catalyze the decarboxylative coupling of N-(acetoxy)phthalimides. nih.govacs.org This type of catalysis proceeds through a radical mechanism initiated by the thiophenol. It is plausible that this compound could exhibit similar reactivity, with the electron-withdrawing bromine and carboxylic acid groups potentially influencing the stability of the key radical intermediates.

The role of this compound in Lewis acid catalysis is not well-documented. In general, Lewis acid catalysis involves the activation of a substrate by a Lewis acidic species. wikipedia.org Thiol-containing compounds can interact with Lewis acids, which can sometimes lead to catalyst deactivation. However, in certain contexts, the coordination of a thiol to a chiral Lewis acid has been a key step in enantioselective conjugate additions. sciforum.net It is conceivable that the thiol group of this compound could coordinate to a metal-based Lewis acid, potentially modulating its catalytic activity and selectivity. Conversely, the compound itself is not typically considered a Lewis acid catalyst.

The carboxylic acid moiety of this compound imparts Brønsted acidity. Brønsted acid catalysis involves the acceleration of a reaction by a proton donor. youtube.com While there are no specific reports on the use of this compound as a Brønsted acid catalyst, the principle is well-established for other carboxylic acids. For instance, Brønsted acids have been used to catalyze the direct condensation of thiolactic acid. rsc.org The acidity of this compound could potentially be harnessed to catalyze reactions such as esterifications, acetal (B89532) formations, or other acid-catalyzed transformations. The presence of the thiol group and the bromine atom could influence its acidity and solubility in different reaction media.

Reaction Mechanisms and Kinetics

Understanding the reaction mechanisms and kinetics is crucial for optimizing catalytic processes. For this compound, mechanistic insights can be inferred from studies of related catalytic systems.

In transition metal catalysis, the coordination of a substrate to the metal center is a key step in its activation. nih.gov For complexes involving this compound as a ligand, the electronic and steric properties of the ligand would play a significant role in this activation process. The coordination of an alkene to a palladium center, for example, can make it more susceptible to nucleophilic attack. In the context of a palladium-catalyzed hydroarylation of a 1,3-diene, a proposed mechanism involves the formation of a π-allyl palladium intermediate, which is a classic example of substrate activation through coordination. nih.gov The thiosalicylate ligand, and by extension the 6-bromothiosalicylate ligand, would remain coordinated to the palladium center throughout the catalytic cycle, influencing the stability of the intermediates and the rates of the individual steps.

Electron Transfer Processes

Currently, there is no specific information available in the reviewed literature detailing the role of this compound in mediating electron transfer processes within a catalytic cycle. In broader contexts, ligands containing sulfur and bromine can influence the redox properties of a metal center in a catalyst. The sulfur atom of a thiosalicylate ligand can participate in redox transformations, and the electron-withdrawing nature of the bromine substituent could modulate the electron density at the metal center, thereby affecting its electron transfer capabilities. However, without specific studies on catalysts derived from this compound, any description of its role in electron transfer remains speculative.

Stereoselectivity and Regioselectivity in Catalytic Reactions

Achieving high stereoselectivity and regioselectivity is a primary goal in catalysis. Chiral ligands are often employed to induce enantioselectivity in reactions. While this compound itself is not chiral, it could be used as a component of a more complex, chiral ligand system. The bromine atom at the 6-position could play a role in directing the stereochemical outcome of a reaction by influencing the orientation of the substrate in the catalyst's active site. Similarly, the electronic and steric properties of the this compound ligand could influence the regioselectivity of a reaction by favoring the attack of a reagent at a specific position on the substrate. However, there are currently no published examples of catalytic reactions where this compound or its derivatives are used to control stereoselectivity or regioselectivity.

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

Spectroscopic Parameter Prediction

Infrared Frequency Shift Analysis

Computational methods, particularly Density Functional Theory (DFT), are pivotal in predicting the vibrational spectra of molecules like 6-Bromothiosalicylic acid. This analysis allows for the assignment of characteristic infrared (IR) absorption bands to specific molecular vibrations, such as stretching and bending of bonds. The calculated frequencies provide a theoretical baseline that can be compared with experimental data.

The key vibrational modes for this compound include the thiol (S-H) stretch, the carbonyl (C=O) stretch of the carboxylic acid, the hydroxyl (O-H) stretch, C-Br stretch, and various C-C stretching modes within the aromatic ring. The positions of these bands are sensitive to the electronic environment and intermolecular interactions. For instance, the formation of hydrogen bonds typically leads to a red shift (a shift to lower wavenumbers) and broadening of the stretching frequencies of the participating functional groups, such as O-H and S-H. In contrast, electronic effects from substituents can cause either a red or blue shift. The electron-withdrawing nature of the bromine atom and the carboxylic acid group influences the electron density across the molecule, which in turn affects the force constants of the bonds and their corresponding vibrational frequencies. rasayanjournal.co.in

An analysis of the theoretical IR spectrum can reveal shifts that indicate specific structural features. For example, a significant downward shift in the C=O stretching frequency from its typical value would provide strong evidence for its participation in intramolecular or intermolecular hydrogen bonding.

Table 1: Predicted Characteristic Infrared Vibrational Frequencies for this compound The following table presents theoretically expected ranges for key vibrational modes. Actual values depend on the specific computational method and basis set used.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Notes |

| O–H Stretch | Carboxylic Acid | 3300-2500 (broad) | The broadness and low frequency are characteristic of hydrogen bonding in carboxylic acid dimers. vscht.cz |

| C–H Stretch | Aromatic Ring | 3100-3000 | Typical range for C-H bonds on a benzene (B151609) ring. rasayanjournal.co.in |

| S–H Stretch | Thiol | 2600-2500 | This peak can be weak and its position is sensitive to hydrogen bonding. vulcanchem.com |

| C=O Stretch | Carboxylic Acid | 1710-1680 | The position is shifted to lower frequencies if involved in hydrogen bonding. rasayanjournal.co.invulcanchem.com |

| C=C Stretch | Aromatic Ring | 1600-1450 | Multiple bands are expected in this region due to vibrations of the benzene ring. rasayanjournal.co.in |

| C–Br Stretch | Bromo Group | 800-600 | Characteristic stretching vibration for a carbon-bromine bond. vulcanchem.com |

Intermolecular Interactions and Hydrogen Bonding Analysis

The structure of this compound, featuring both hydrogen bond donors (-OH and -SH) and acceptors (C=O), allows for a rich variety of intermolecular and intramolecular interactions. Computational studies are essential for elucidating the geometry and energetics of these interactions, which dictate the molecule's solid-state structure and physical properties.

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond can form between the thiol hydrogen and the carbonyl oxygen of the adjacent carboxylic acid group, creating a stable six-membered ring motif known as the S(6) ring. nih.gov Theoretical calculations can confirm the presence of this bond by identifying a bond critical point (BCP) between the hydrogen and oxygen atoms using the Quantum Theory of Atoms in Molecules (QTAIM). The strength of this interaction can be estimated by calculating the hydrogen bond energy, which is often found to be significant for related molecules like salicylic (B10762653) acid. researchgate.netresearchgate.net

Intermolecular Hydrogen Bonding: In the solid state, carboxylic acids commonly form centrosymmetric dimers through strong O-H···O hydrogen bonds between two molecules. nih.gov This interaction results in a characteristic R²₂(8) graph-set motif. For this compound, such dimerization is highly probable. Computational models of the dimer can be used to calculate the interaction energy, which is typically substantial, indicating a very stable arrangement. The coexistence of the intramolecular S(6) thiol-carbonyl hydrogen bond and the intermolecular R²₂(8) carboxylic acid dimerization is a key feature that can be explored computationally. nih.gov Studies on analogous compounds suggest that these two types of hydrogen bonds can influence each other, affecting bond lengths and angles within the molecule. nih.gov

Molecular Reactivity Descriptors and Site Selectivity

Conceptual Density Functional Theory (DFT) provides a powerful framework for understanding the chemical reactivity of molecules. arxiv.org By calculating various reactivity descriptors, one can predict the most likely sites for electrophilic, nucleophilic, and radical attacks.

Fukui Functions and Philicity: The Fukui function, ƒ(r), is a key local descriptor that identifies which atoms in a molecule have the greatest tendency to accept or donate electrons. arxiv.org From this, condensed-to-atom Fukui functions (ƒk) and local philicity indices (ωk) can be calculated to quantify the reactivity of each atomic site.

A site with a high value of ƒk⁺ and ωk⁺ is susceptible to nucleophilic attack (it is electrophilic).

A site with a high value of ƒk⁻ and ωk⁻ is prone to electrophilic attack (it is nucleophilic).

For this compound, the primary sites for electrophilic attack are expected to be the sulfur atom of the thiol group and the oxygen atoms, due to their lone pairs of electrons. The most likely site for nucleophilic attack is the carbonyl carbon of the carboxylic acid group, which is electron-deficient. researchgate.net The aromatic ring itself contains sites that can be activated or deactivated towards electrophilic substitution by the combined electronic effects of the -Br, -SH, and -COOH groups. A multiphilic descriptor, which combines information about both nucleophilic and electrophilic character, can provide a comprehensive picture of the molecule's reactivity landscape. arxiv.orgresearchgate.net

Table 2: Predicted Site Selectivity for this compound based on Reactivity Descriptors

| Atomic Site | Predicted Reactivity Type | Rationale |

| Sulfur (S) | Nucleophilic (prone to electrophilic attack) | Presence of lone pair electrons makes it a strong electron donor. |

| Carbonyl Carbon (C of C=O) | Electrophilic (prone to nucleophilic attack) | Polarization of the C=O bond makes the carbon atom electron-poor. |

| Carbonyl Oxygen (O of C=O) | Nucleophilic (prone to electrophilic attack) | Lone pair electrons are available for donation. |

| Aromatic Ring Carbons | Varies (prone to electrophilic attack) | Reactivity and regioselectivity are governed by the directing effects of the -Br, -SH, and -COOH substituents. |

Advanced Computational Methodologies

Monte Carlo Simulations (e.g., Adsorption Studies)

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of materials science, Grand Canonical Monte Carlo (GCMC) is a particularly powerful technique used to study adsorption phenomena. sciopen.com

GCMC simulations can be employed to predict the adsorption behavior of this compound on the surfaces of various porous materials, such as metal-organic frameworks (MOFs) or carbon nanotubes. researchgate.netmdpi.com The simulation is performed in a grand canonical ensemble, where the temperature, volume, and chemical potential of the adsorbate (this compound) are held constant. The simulation cell contains the adsorbent material, and the GCMC algorithm attempts random moves—such as translation, rotation, insertion, and deletion of the adsorbate molecules—to explore the configurational space. sciopen.com

By running these simulations, one can determine key properties of the adsorption process:

Adsorption Isotherms: A plot of the amount of substance adsorbed on the surface versus its pressure or concentration at a constant temperature. sciopen.com

Isosteric Heat of Adsorption: The energy released during the adsorption process, which indicates the strength of the interaction between the adsorbate and the adsorbent surface.

Adsorption Selectivity: If studying a mixture, GCMC can predict whether the adsorbent preferentially binds to this compound over other components.

These simulations provide microscopic insights into the preferred binding sites and orientations of the molecule on the surface, guiding the design of materials for applications like purification or sensing.

Ab Initio Methods

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the inclusion of experimental data. nih.gov These methods, such as Hartree-Fock (HF) and post-HF methods (like Møller-Plesset perturbation theory, MP2), solve the electronic Schrödinger equation to provide highly accurate descriptions of molecular properties. osti.gov

For this compound, ab initio calculations can be used to:

Determine the Equilibrium Geometry: Precisely calculate bond lengths, bond angles, and dihedral angles for the molecule's most stable conformation.

Calculate Molecular Energies: Obtain the total electronic energy, allowing for the comparison of the relative stabilities of different isomers or conformers.

Predict Molecular Properties: Compute a wide range of properties, including dipole moments, polarizabilities, and NMR chemical shifts. researchgate.net

Compute Vibrational Frequencies: Provide a theoretical vibrational spectrum that, when scaled, shows good agreement with experimental IR and Raman data. nih.gov

While computationally more demanding than DFT, ab initio methods are crucial for benchmarking other computational approaches and for studying systems where electron correlation effects are particularly important, such as in the detailed analysis of weak intermolecular interactions. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical tool that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling the classical Lewis structure concept. wisc.eduwikipedia.org

NBO analysis for this compound would involve the identification of core orbitals, lone pairs (LP), and two-center bonds (BD). More importantly, it quantifies delocalization effects by analyzing interactions between filled "donor" NBOs (Lewis-type orbitals, like bonds or lone pairs) and empty "acceptor" NBOs (non-Lewis type orbitals, typically antibonds, BD*). wikipedia.orgfaccts.de The strength of these donor-acceptor interactions is evaluated using second-order perturbation theory, which provides a stabilization energy E(2).

Key interactions in this compound that NBO analysis can elucidate include:

Hyperconjugation: Interactions between the lone pairs of the oxygen, sulfur, and bromine atoms and the antibonding π* orbitals of the aromatic ring. These interactions are crucial for understanding the electronic effects of the substituents on the ring.

Intramolecular Hydrogen Bonding: A significant E(2) value for the interaction between the lone pair of the carbonyl oxygen (donor) and the antibonding σ* orbital of the S-H bond (acceptor) would provide strong quantitative evidence for the intramolecular hydrogen bond.

Resonance in the Carboxylic Acid Group: Delocalization from the lone pair of the -OH oxygen into the C=O π* antibonding orbital.

Table 3: Principal Donor-Acceptor Interactions in this compound Predicted by NBO Analysis

| Donor NBO (i) | Acceptor NBO (j) | Type of Interaction | Significance |

| LP (O) of C=O | σ* (S-H) | n → σ | Intramolecular Hydrogen Bond |

| LP (S) | π (Aromatic Ring) | n → π | Resonance/Hyperconjugation; Ring Activation |

| LP (Br) | π (Aromatic Ring) | n → π | Resonance/Hyperconjugation; Ring Deactivation (Inductive effect dominates) |

| π (C=C) of Ring | π (C=O) | π → π* | Conjugation between the ring and the carboxyl group |

This analysis provides a detailed and chemically intuitive picture of the bonding and electronic structure, explaining the molecule's stability, geometry, and reactivity. wisc.edu

Atoms in Molecules (AIM) Theory

The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as Atoms in Molecules (AIM), provides a framework to define chemical concepts such as atoms and bonds based on the topology of the electron density. wikipedia.org Developed by Richard Bader and his research group, AIM analysis partitions a molecule into atomic basins, which are regions of space associated with each nucleus. wikipedia.org This partitioning allows for the calculation of various atomic properties. wikipedia.org

Key features of AIM theory include the identification of critical points in the electron density, which are used to characterize the nature of chemical bonds (bond critical points), rings (ring critical points), and cages (cage critical points). wiley-vch.de The theory has been applied to understand various types of chemical interactions, including hydrogen-hydrogen bonds in molecules like phenanthrene. wikipedia.orgwiley-vch.de While this methodology is powerful for analyzing chemical bonding and structure, specific AIM analyses performed on this compound have not been reported in the searched scientific literature.

Mechanistic Pathways from Computational Modeling

Computational modeling, particularly using methods like Density Functional Theory (DFT), is a crucial tool for elucidating reaction mechanisms. researchgate.netnih.gov These studies involve calculating the geometries and energies of reactants, transition states, and products to map out the most likely reaction pathways. researchgate.net Factors such as solvent effects are often incorporated into these models to provide a more accurate representation of the reaction environment. researchgate.net

Computational studies have been successfully employed to understand complex reaction mechanisms in various fields of organic chemistry, including asymmetric catalysis and glycosylation reactions. researchgate.net For example, DFT calculations have been used to investigate the mechanism and kinetics of reactions between coumaric acids and reactive oxygen species, identifying the most favorable reaction pathways such as H-atom abstraction and addition. nih.gov However, a review of the available literature indicates that no specific computational studies on the mechanistic pathways involving this compound have been published. Therefore, detailed information on its reaction mechanisms derived from computational modeling is not available.

Supramolecular Chemistry of 6 Bromothiosalicylic Acid

Non-Covalent Interactions and Molecular Assembly

The assembly of 6-bromothiosalicylic acid into larger supramolecular structures is governed by a range of non-covalent interactions. nih.govmhmedical.comnih.gov These weak interactions, when acting in concert, can lead to the formation of well-defined molecular architectures. nih.gov The specific nature of these assemblies is influenced by factors such as solvent polarity and the presence of other interacting species.

Hydrogen bonding is a predominant force in the molecular assembly of this compound. The carboxylic acid group is a potent hydrogen bond donor (from the hydroxyl group) and acceptor (from the carbonyl oxygen). Similarly, the thiol group can act as a hydrogen bond donor. This allows for the formation of intricate one-, two-, or three-dimensional networks. researchgate.netfrontiersin.org For instance, carboxylic acids commonly form dimeric structures through hydrogen bonding between their carboxyl groups. nih.gov In the case of this compound, both intramolecular hydrogen bonding between the carboxylic acid and the thiol group, and intermolecular hydrogen bonding leading to dimers or catemeric chains, are conceivable. nih.govresearchgate.net

Table 1: Potential Hydrogen Bonding Interactions in this compound

| Donor Group | Acceptor Group | Interaction Type |

| Carboxylic Acid (-OH) | Carbonyl Oxygen (=O) | Intermolecular |

| Carboxylic Acid (-OH) | Thiol Sulfur (-SH) | Intramolecular/Intermolecular |

| Thiol (-SH) | Carbonyl Oxygen (=O) | Intermolecular |

The thiol and carboxylic acid functionalities of this compound make it an excellent ligand for metal ions. vulcanchem.com The coordination of metal ions can lead to the formation of highly ordered metallo-supramolecular structures, such as coordination polymers and discrete polynuclear complexes. nih.govnih.gov The geometry of these structures is directed by the coordination preferences of the metal ion and the steric and electronic properties of the this compound ligand.

Table 2: Potential Coordination Modes of this compound with Metal Ions

| Functional Group(s) Involved | Coordination Mode | Potential Structural Motif |

| Carboxylate | Monodentate, Bidentate | Linear chains, Dimers |

| Thiolate | Monodentate, Bridging | Clusters, Polymeric networks |

| Carboxylate and Thiolate | Chelating | Mononuclear complexes |

The aromatic benzene (B151609) ring of this compound facilitates π-π stacking interactions. nih.govresearchgate.net These interactions, arising from the electrostatic attraction between the electron-rich and electron-poor regions of adjacent aromatic rings, contribute to the stabilization of supramolecular assemblies. nih.gov The orientation of the stacked rings can be face-to-face or offset. Additionally, the nonpolar aromatic ring can engage in hydrophobic interactions, particularly in aqueous environments, driving the aggregation of molecules to minimize contact with water.

Electrostatic interactions play a crucial role in the formation and stability of supramolecular aggregates of this compound. These include ion-ion, ion-dipole, and dipole-dipole interactions. nih.gov The polar carboxylic acid and thiol groups, as well as the electronegative bromine atom, create a distinct dipole moment in the molecule, influencing its alignment in the solid state and its interaction with other polar molecules. The deprotonation of the carboxylic acid and thiol groups to form carboxylate and thiolate anions introduces the possibility of strong ion-ion and ion-dipole interactions.

Host-Guest Chemistry

The assembly of this compound molecules can create cavities or channels capable of encapsulating smaller "guest" molecules. nih.govrsc.orgfrontiersin.org This host-guest chemistry is dependent on size and shape complementarity between the host assembly and the guest molecule, as well as favorable non-covalent interactions. nih.govmdpi.com For example, a crystalline lattice of this compound might be able to accommodate small solvent molecules. The functional groups lining the cavity of the host structure would determine the types of guest molecules that can be bound.

Molecular Recognition Phenomena

Molecular recognition, the specific binding of a substrate to a receptor, is a key aspect of the supramolecular chemistry of this compound. nih.govnih.gov The molecule's array of functional groups allows for specific interactions with complementary molecules. For instance, the carboxylic acid group can recognize and bind to molecules with complementary hydrogen bonding sites, such as amides or other carboxylic acids. nih.gov The thiol group can specifically interact with soft metal ions. This ability to selectively bind to other molecules is fundamental to its potential applications in sensing and separation. mdpi.com

Self-Assembly Processes and Architecturesscispace.comresearchgate.net

The supramolecular chemistry of this compound is primarily dictated by the interplay of non-covalent interactions involving its three key functional groups: the carboxylic acid, the thiol, and the bromine atom. While specific studies on the self-assembly of this compound are not extensively documented, its structural motifs can be inferred from the well-understood behavior of related substituted benzoic and thiosalicylic acids. The self-assembly processes are expected to be dominated by hydrogen bonding, with potential contributions from halogen bonding and other weaker interactions, leading to a variety of supramolecular architectures.

The most prominent and predictable self-assembly motif for this compound is the formation of hydrogen-bonded dimers through the carboxylic acid groups. This is a common and robust feature in the crystal structures of many benzoic acid derivatives. In these dimers, two molecules are linked by a pair of O-H···O hydrogen bonds, creating a stable cyclic arrangement. For instance, the crystal structure of p-bromobenzoic acid reveals that pairs of molecules are linked through O-H···O hydrogen bonds to form dimers. nih.gov Similarly, in 2-amino-3-bromobenzoic acid, hydrogen bonding between carboxylic acid groups is a key feature of the crystal packing. wikipedia.org

Beyond the primary carboxylic acid dimerization, the thiol and bromine substituents introduce possibilities for more complex and varied supramolecular architectures. The thiol group can act as both a hydrogen bond donor (S-H···O or S-H···S) and acceptor (S···H-O). While weaker than O-H···O bonds, these interactions can play a significant role in directing the three-dimensional arrangement of the molecules.